molecular formula C19H21F3N4O2S B2938127 N-cyclopropyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine CAS No. 2380175-02-8

N-cyclopropyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine

Cat. No.: B2938127
CAS No.: 2380175-02-8
M. Wt: 426.46
InChI Key: HEVCJANCQFJVFH-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine is a complex organic compound with a molecular formula of C19H21F3N4O2S This compound is notable for its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrimidin-4-amine moiety

Preparation Methods

The synthesis of N-cyclopropyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Cyclopropylation: The cyclopropyl group is added through cyclopropanation reactions, often using diazo compounds.

    Pyrimidine Formation: The pyrimidine ring is formed through condensation reactions involving appropriate amines and aldehydes.

    Final Coupling: The final compound is obtained by coupling the intermediate compounds under specific reaction conditions, often involving catalysts and solvents.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

N-cyclopropyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts, base conditions, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclopropyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine can be compared with other similar compounds, such as:

    N-cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide: This compound shares a similar structure but lacks the pyrimidine ring, which may affect its biological activity and chemical properties.

    N-cyclopropyl-2-nitro-4-trifluoromethylaniline: This compound contains a nitro group instead of a sulfonyl group, leading to different reactivity and applications.

    4-Amino-2-(trifluoromethyl)pyridine: This compound has a simpler structure with a pyridine ring, making it less complex but also less versatile in terms of applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-cyclopropyl-N-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2S/c20-19(21,22)16-3-1-2-4-17(16)29(27,28)25-11-8-15(9-12-25)26(14-5-6-14)18-7-10-23-13-24-18/h1-4,7,10,13-15H,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVCJANCQFJVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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